N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a pyridine ring, and a trifluoromethoxy group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and sulfonamide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide
- N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-chlorobenzenesulfonamide
- N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-nitrobenzenesulfonamide
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-1-3-15(4-2-14)27(23,24)22-10-12-5-7-21-16(9-12)13-6-8-26-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIXTFOZVZGCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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